molecular formula C14H18N2O B13257586 ([1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine CAS No. 938121-64-3

([1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine

Cat. No.: B13257586
CAS No.: 938121-64-3
M. Wt: 230.31 g/mol
InChI Key: LTZKWMJXWMLEJP-UHFFFAOYSA-N
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Description

([1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine: is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound features a methoxyphenyl group, two methyl groups, and a pyrrole ring, making it a unique and potentially valuable molecule in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ([1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of This compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

([1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting ketones or aldehydes to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

([1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine: has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of ([1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The compound’s structure allows it to participate in various biochemical pathways, potentially influencing cellular processes and signaling mechanisms.

Comparison with Similar Compounds

([1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine: can be compared with other pyrrole derivatives, such as:

    Pyrrole: The parent compound, lacking the methoxyphenyl and methyl groups.

    N-Methylpyrrole: A simple derivative with a methyl group attached to the nitrogen atom.

    4-Methoxypyrrole: A derivative with a methoxy group attached to the pyrrole ring.

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrrole derivatives.

Properties

CAS No.

938121-64-3

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine

InChI

InChI=1S/C14H18N2O/c1-10-8-12(9-15)11(2)16(10)13-4-6-14(17-3)7-5-13/h4-8H,9,15H2,1-3H3

InChI Key

LTZKWMJXWMLEJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)CN

Origin of Product

United States

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